![molecular formula C17H16BrNO4S2 B2542733 4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole CAS No. 850928-81-3](/img/structure/B2542733.png)

4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

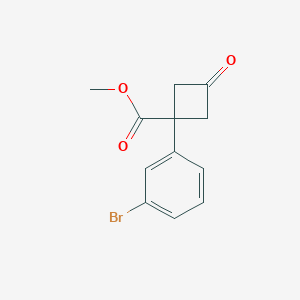

The compound 4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole is a derivative of 1,3-oxazole, which is a five-membered heterocyclic compound containing both oxygen and nitrogen atoms. This particular derivative is characterized by the presence of a 4-bromobenzenesulfonyl group, a furan-2-yl moiety, and a 2-methylpropylsulfanyl group attached to the oxazole ring. The structure of this compound suggests potential biological activity, which could be explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of 4-arylsulfonyl-1,3-oxazoles, which are structurally related to the compound , has been reported in the literature. These compounds are synthesized and characterized using techniques such as IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry . Although the specific synthesis of 4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole is not detailed, similar synthetic routes could be inferred based on the methods used for related compounds.

Molecular Structure Analysis

The molecular structure of related 1,3-oxazole derivatives has been confirmed through various spectroscopic methods. These include IR, NMR spectroscopy, and sometimes X-ray crystallography, as seen in the synthesis of energetic materials based on oxadiazole rings . The presence of substituents on the oxazole ring can significantly influence the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,3-oxazole derivatives is influenced by the nature of the substituents attached to the oxazole ring. The bromobenzenesulfonyl group, for instance, could potentially be involved in further chemical transformations, such as Suzuki coupling reactions, due to the presence of the bromine atom. The furan and sulfanyl groups could also participate in various chemical reactions, contributing to the compound's versatility as a synthetic intermediate or a potential pharmacophore.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole are not provided, related compounds exhibit moderate thermal stabilities and specific reactivity profiles . The physical properties such as solubility, melting point, and stability would be influenced by the compound's molecular structure, particularly the electron-withdrawing effects of the sulfonyl group and the electron-donating effects of the furan and sulfanyl groups.

Scientific Research Applications

Synthesis and Characterization

A variety of 4-arylsulfonyl-1,3-oxazoles, including compounds structurally related to 4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole, have been synthesized and characterized. They were evaluated for anticancer activities against a broad panel of cancer cell lines. Notably, some compounds showed promising activity against specific cancer subtypes, suggesting potential as lead compounds for further antitumor studies (Zyabrev et al., 2022).

Antibacterial Applications

Synthesis and Antibacterial Evaluation

A series of compounds, including sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, were synthesized and evaluated for their antibacterial activity against various strains. Among them, certain compounds demonstrated significant antibacterial activity, suggesting their potential application in combating bacterial infections (Yadav & Kaushik, 2022).

Antilipolytic and Antiproliferative Activities

Synthesis and Activity Evaluation

Derivatives of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzenes were synthesized and evaluated for their antiproliferative activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This study highlighted the dual potential of these compounds as antidiabesity and antineoplastic agents, warranting further investigation into their mechanisms of action (Shkoor et al., 2021).

Marine Metabolite Studies

Synthetic Approaches

Studies on the synthesis of the indole bis-oxazole fragment of marine metabolites, like diazonamide A, showcased various approaches, including dirhodium(II)-catalyzed reactions. These studies are pivotal in understanding the complex structures of marine secondary metabolites and their potential applications in medicinal chemistry (Davies et al., 2005).

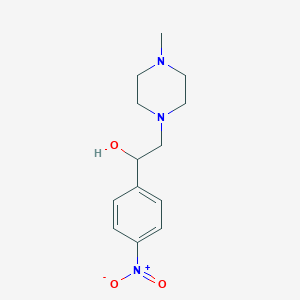

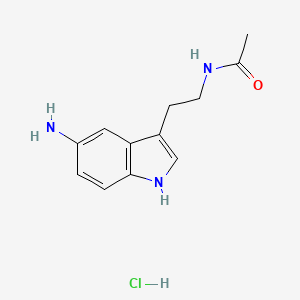

Antidepressant and Antianxiety Applications

Synthesis and Pharmacological Evaluation

Novel compounds were synthesized and their antidepressant and antianxiety activities were assessed. Notably, certain compounds significantly reduced immobility times and demonstrated substantial antianxiety activity, suggesting their potential use in treating these conditions (Kumar et al., 2017).

properties

IUPAC Name |

4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(2-methylpropylsulfanyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO4S2/c1-11(2)10-24-17-16(19-15(23-17)14-4-3-9-22-14)25(20,21)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWXHJIQYNHOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide](/img/structure/B2542656.png)

![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)

![Ethyl 4-((4-((4,6-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2542660.png)

![Ethyl 2-[1-(2,4-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2542661.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2542662.png)

![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)

![4-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2542664.png)

![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)

![N-(4-acetylphenyl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2542673.png)